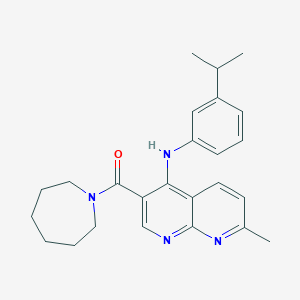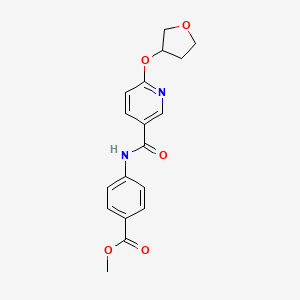![molecular formula C18H17ClN2O B2918281 3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide CAS No. 689264-68-4](/img/structure/B2918281.png)
3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "MI-136" and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
MI-136 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, MI-136 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, MI-136 can activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
MI-136 has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the activation of the Nrf2/ARE pathway, and the modulation of various signaling pathways involved in cellular processes such as cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of MI-136 is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, MI-136 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of MI-136 is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Future Directions
There are several future directions for the study of MI-136, including the development of new formulations that improve its solubility and bioavailability, the investigation of its potential therapeutic applications in other diseases such as inflammatory disorders, and the identification of new targets and signaling pathways that may be modulated by MI-136. Additionally, further studies are needed to determine the safety and efficacy of MI-136 in preclinical and clinical settings.
Synthesis Methods
The synthesis of MI-136 involves the reaction of 2-methylindole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MI-136.
Scientific Research Applications
MI-136 has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. Studies have shown that MI-136 has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. MI-136 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-13-11-14-5-2-3-8-17(14)21(13)10-9-20-18(22)15-6-4-7-16(19)12-15/h2-8,11-12H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCRDZRDIYWWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2918199.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2918205.png)
![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2918206.png)
![methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2918207.png)



![1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride](/img/structure/B2918213.png)
![tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate](/img/structure/B2918214.png)
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2918215.png)

![(3-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2918217.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2918218.png)
